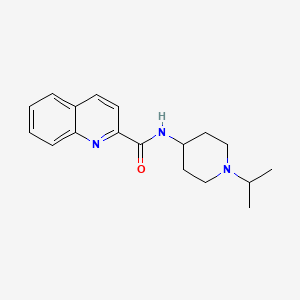
N-(1-propan-2-ylpiperidin-4-yl)quinoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-propan-2-ylpiperidin-4-yl)quinoline-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a synthetic compound that belongs to the class of piperidine derivatives and is commonly known as PPQ. The chemical structure of PPQ comprises of a quinoline ring and a piperidine ring, which are linked through a carboxamide group. PPQ has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The exact mechanism of action of PPQ is not fully understood, but it is believed to act by binding to specific targets in cells and modulating their activity. PPQ has been shown to bind to the heme group in the malaria parasite, which is essential for its survival. By binding to heme, PPQ inhibits the growth and replication of the parasite, leading to its death. PPQ has also been found to inhibit the activity of certain enzymes and transcription factors that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
PPQ has been found to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway, the NF-κB pathway, and the PI3K/Akt pathway. PPQ has also been found to induce the production of reactive oxygen species (ROS) and nitric oxide (NO), which play important roles in cellular signaling and regulation. PPQ has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PPQ has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research. PPQ has also been extensively studied, and its properties and mechanisms of action are well understood. However, PPQ also has some limitations for use in laboratory experiments. It is a relatively new compound, and its long-term effects and toxicity are not fully understood. PPQ also has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on PPQ. One area of interest is the development of PPQ-based drugs for the treatment of cancer and malaria. PPQ has been shown to have potent anti-cancer and anti-malarial activity, and further studies are needed to determine its efficacy and safety in clinical trials. Another potential direction is the investigation of the mechanisms of action of PPQ and its effects on cellular signaling and regulation. Understanding these mechanisms could lead to the development of new therapies for a wide range of diseases. Finally, further studies are needed to determine the long-term effects and toxicity of PPQ, as well as its potential interactions with other drugs and compounds.
Métodos De Síntesis
PPQ can be synthesized using various methods, including the Hantzsch reaction, the Skraup reaction, and the Pictet-Spengler reaction. The most commonly used method is the Hantzsch reaction, which involves the condensation of 2-aminobenzaldehyde, acetylacetone, and 1,3-dibromopropane in the presence of a base. The reaction yields PPQ as a yellow crystalline solid, which can be purified using recrystallization.
Aplicaciones Científicas De Investigación
PPQ has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-malarial, and anti-viral properties. PPQ has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. It has also been found to possess potent anti-malarial activity by inhibiting the growth and replication of the malaria parasite.
Propiedades
IUPAC Name |
N-(1-propan-2-ylpiperidin-4-yl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-13(2)21-11-9-15(10-12-21)19-18(22)17-8-7-14-5-3-4-6-16(14)20-17/h3-8,13,15H,9-12H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIGXHMSUNSSBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-propan-2-ylpiperidin-4-yl)quinoline-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

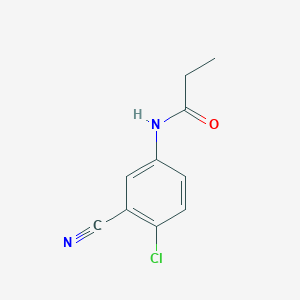


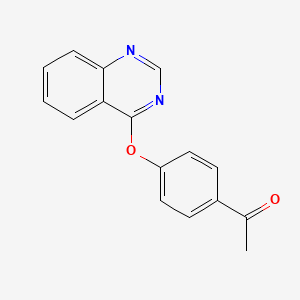
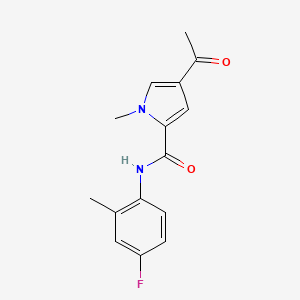

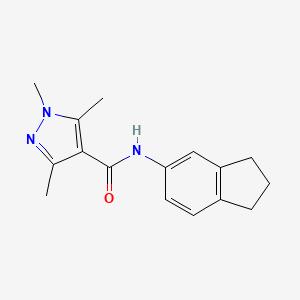
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-[(4-fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7472643.png)
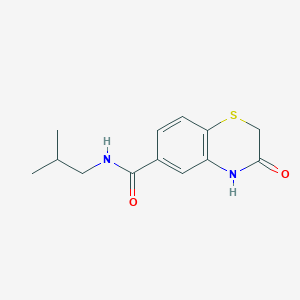
![3-[4-(1H-indol-3-yl)piperidin-1-yl]propanenitrile](/img/structure/B7472653.png)
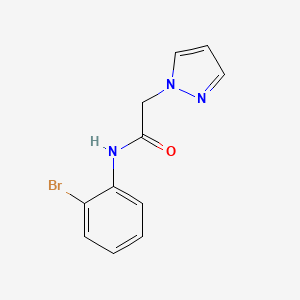
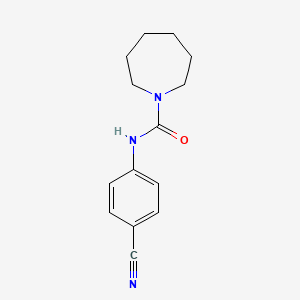
![5-[(3,5-Dimethylphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7472684.png)
![(3S)-2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7472687.png)